molecular formula C10H9FO3 B035029 Ethyl 2-(3-fluorophenyl)-2-oxoacetate CAS No. 110193-59-4

Ethyl 2-(3-fluorophenyl)-2-oxoacetate

Cat. No.: B035029
CAS No.: 110193-59-4
M. Wt: 196.17 g/mol
InChI Key: MOXJARUICGBSPM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and an ethoxycarbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-fluorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of ethyl 2-(3-fluorophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate
  • Ethyl 2-(2-fluorophenyl)-2-oxoacetate
  • Methyl 2-(3-fluorophenyl)-2-oxoacetate

Uniqueness

This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The 3-position fluorine substitution may result in different reactivity and interaction with biological targets compared to other positional isomers.

Biological Activity

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is a compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an α-keto ester functional group with a fluorinated phenyl substituent. Its structure can be represented as follows:

C11H11FO3\text{C}_11\text{H}_{11}\text{F}\text{O}_3

The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes in biological systems. The fluorine atom contributes to increased lipophilicity and stability, which enhances the compound's ability to penetrate biological membranes and interact with molecular targets.

  • Protein Interaction : The compound binds to proteins involved in cell signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Properties

Several studies have indicated that derivatives of this compound exhibit promising anticancer activities:

  • Case Study 1 : A derivative was tested against human breast cancer cells, demonstrating significant cytotoxicity. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis.
  • Case Study 2 : Another study reported that compounds similar to this compound showed effectiveness in inhibiting tumor growth in vivo models, suggesting potential for development as chemotherapeutic agents.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Study Findings : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties imparted by the fluorine substitution:

Compound NameStructureNotable Activity
Ethyl 2-(4-fluorophenyl)-2-oxoacetateC₁₁H₁₁F₃O₃Anticancer activity
Ethyl 2-(3-chlorophenyl)-2-oxoacetateC₁₁H₁₁ClO₃Moderate antimicrobial effects
Ethyl 2-(3-bromophenyl)-2-oxoacetateC₁₁H₁₁BrO₃Lower anticancer efficacy

The presence of different halogens affects the electronic properties and biological activity of these compounds, with fluorine often enhancing potency due to its electronegativity and ability to stabilize reactive intermediates.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJARUICGBSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377757
Record name ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110193-59-4
Record name ethyl 2-(3-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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